molecular formula C20H18FNO4 B12205702 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate

Cat. No.: B12205702
M. Wt: 355.4 g/mol
InChI Key: LZVRIPNGBFTJJV-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethoxycarbonyl group, a dimethylindole moiety, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the fluorobenzoate group may yield fluorobenzyl alcohol derivatives.

Scientific Research Applications

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: It is explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in electronics, textiles, and other industrial sectors.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    3-(Ethoxycarbonyl)-1,2-dimethylindole: Lacks the fluorobenzoate group but shares the indole core structure.

    4-Fluorobenzoic acid: Contains the fluorobenzoate group but lacks the indole moiety.

    Ethyl 3-bromo-4-fluorobenzoate: Contains a bromine atom instead of the indole moiety.

Uniqueness

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-fluorobenzoate is unique due to the combination of its functional groups The presence of both the indole and fluorobenzoate moieties allows for a wide range of chemical reactions and interactions with biological targets

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 5-(4-fluorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H18FNO4/c1-4-25-20(24)18-12(2)22(3)17-10-9-15(11-16(17)18)26-19(23)13-5-7-14(21)8-6-13/h5-11H,4H2,1-3H3

InChI Key

LZVRIPNGBFTJJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C)C

Origin of Product

United States

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